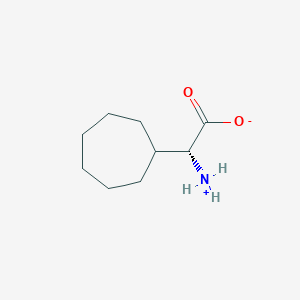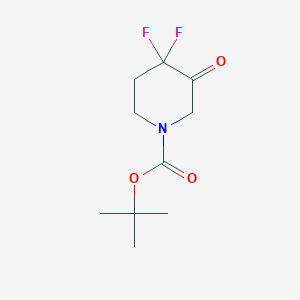
Tert-butyl 4,4-difluoro-3-oxopiperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 4,4-difluoro-3-oxopiperidine-1-carboxylate: is a fluorinated organic compound with the molecular formula C₁₀H₁₅F₂NO₃. It is a white solid with a molecular weight of 235.23 g/mol. This compound is known for its utility in various scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the fluorination of tert-butyl 3-oxopiperidine-1-carboxylate followed by subsequent chemical reactions to introduce the difluoro groups. The reaction conditions typically involve the use of strong fluorinating agents and controlled temperatures to ensure the selective introduction of fluorine atoms.
Industrial Production Methods: In an industrial setting, the production of tert-butyl 4,4-difluoro-3-oxopiperidine-1-carboxylate involves large-scale chemical synthesis processes. These processes are optimized for efficiency and yield, often employing continuous flow reactors and advanced purification techniques to achieve high purity levels.
Análisis De Reacciones Químicas
Types of Reactions: Tert-butyl 4,4-difluoro-3-oxopiperidine-1-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions often involve the use of alkyl halides and strong bases.
Major Products Formed:
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Formation of alcohols and amines.
Substitution: Formation of various substituted piperidines.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex fluorinated molecules. Biology: It serves as a precursor in the synthesis of biologically active compounds, including potential pharmaceuticals. Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical applications. Industry: Its unique properties make it valuable in the development of advanced materials and chemical processes.
Mecanismo De Acción
The mechanism by which tert-butyl 4,4-difluoro-3-oxopiperidine-1-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The fluorine atoms play a crucial role in enhancing the compound's reactivity and binding affinity, making it effective in various chemical and biological processes.
Comparación Con Compuestos Similares
Tert-butyl 3-fluoro-4-oxopiperidine-1-carboxylate: Similar structure but with only one fluorine atom.
Tert-butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate: Similar structure but with different positioning of fluorine atoms.
Uniqueness: Tert-butyl 4,4-difluoro-3-oxopiperidine-1-carboxylate is unique due to its specific arrangement of fluorine atoms, which significantly impacts its chemical properties and reactivity compared to similar compounds.
Propiedades
IUPAC Name |
tert-butyl 4,4-difluoro-3-oxopiperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15F2NO3/c1-9(2,3)16-8(15)13-5-4-10(11,12)7(14)6-13/h4-6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGVJNEABGLZMJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(=O)C1)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15F2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
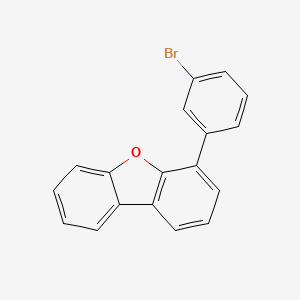
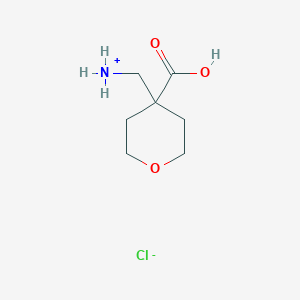
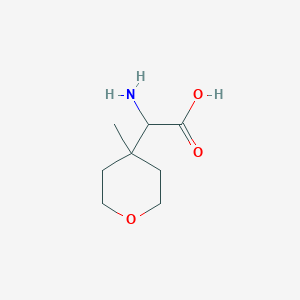
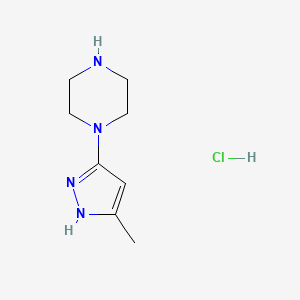
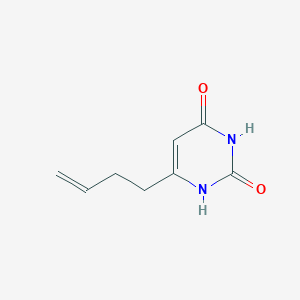
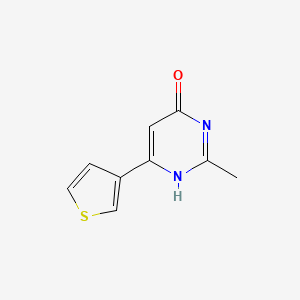
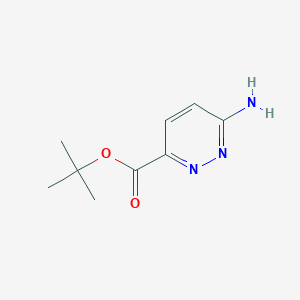
![Tert-butyl 7-amino-5-thia-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B8036416.png)
![8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraene](/img/structure/B8036423.png)
![[(3S,4S)-4-methoxypyrrolidin-1-ium-3-yl]-methylazanium;4-methylbenzenesulfonate](/img/structure/B8036455.png)
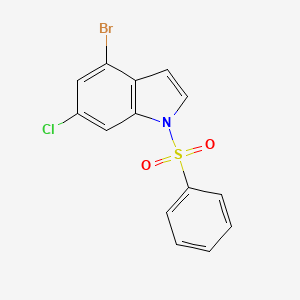
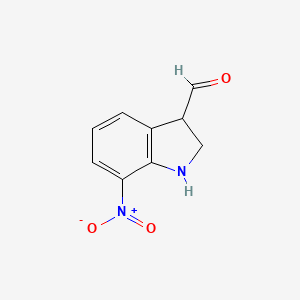
![2-chloro-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one](/img/structure/B8036473.png)
